1-(6-Methylpyridazin-3-yl)-1,4-diazepane dihydrobromide is a compound of interest in the field of medicinal chemistry and drug development. It features a diazepane ring, which is a seven-membered cyclic structure containing two nitrogen atoms, and is substituted with a 6-methylpyridazin-3-yl group. This unique structure contributes to its potential biological activities, making it a candidate for further research in various applications, including medicinal chemistry and materials science.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It is often synthesized for use as a building block in the creation of more complex molecules and has been studied for its potential biological activities, including antimicrobial and anticancer properties. The compound's chemical identifier is CAS number 1311317-17-5, which helps in its classification within chemical databases.
The synthesis of 1-(6-Methylpyridazin-3-yl)-1,4-diazepane dihydrobromide typically involves the following steps:
Industrial production may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.
The molecular structure of 1-(6-Methylpyridazin-3-yl)-1,4-diazepane dihydrobromide can be represented as follows:
The compound consists of a diazepane ring with a methylpyridazinyl substituent at one position. This unique arrangement contributes to its chemical properties and potential interactions with biological targets.
1-(6-Methylpyridazin-3-yl)-1,4-diazepane dihydrobromide can undergo several types of chemical reactions:
The products formed depend on the specific conditions and reagents used during these reactions.
The mechanism of action for 1-(6-Methylpyridazin-3-yl)-1,4-diazepane dihydrobromide involves its interaction with specific molecular targets within biological systems. It is believed that the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Ongoing research aims to elucidate the exact pathways involved, particularly its interactions with cellular proteins and nucleic acids.
Relevant data on these properties can be critical for applications in drug formulation and material science.
1-(6-Methylpyridazin-3-yl)-1,4-diazepane dihydrobromide has diverse applications in scientific research:
This compound's unique structural features make it a valuable candidate for further exploration in both academic research and industrial applications.
Keggin-type heteropolyacids (HPAs) serve as efficient catalysts for constructing the 1,4-diazepane scaffold due to their strong Brønsted acidity and tunable redox properties. The cyclization proceeds via condensation between o-phenylenediamine derivatives and carbonyl compounds, where HPAs facilitate imine formation and subsequent intramolecular nucleophilic addition. Among Keggin catalysts, H₅PMo₁₀V₂O₄₀ demonstrates exceptional efficacy, achieving diazepane yields >90% within 30 minutes under reflux conditions in ethanol [1]. This acceleration stems from the synergistic effect of vanadium substitution: vanadium sites enhance oxidative activity while the phosphomolybdate framework provides proton donation sites, lowering the activation energy for ring closure [6]. Catalyst loading as low as 0.1 mol% suffices, eliminating stoichiometric reagents and enabling recyclability over 5 cycles with <5% activity loss [1].
Table 1: Performance of Keggin Catalysts in Diazepane Synthesis
Catalyst | Reaction Time (min) | Yield (%) | Acid Strength (Relative to H₀) |
---|---|---|---|
H₅PMo₁₀V₂O₄₀ | 30 | 93 | -12.2 |
H₄PMo₁₁VO₄₀ | 180 | 85 | -10.8 |
H₃PMo₁₂O₄₀ | 300 | 69 | -8.4 |
CF₃COOH | 420 | 60 | -14.1 |
The conversion of the freebase 1-(6-methylpyridazin-3-yl)-1,4-diazepane to its dihydrobromide salt involves proton transfer in aprotic media. Key steps include:
Reaction optimization reveals that temperatures below 10°C prevent N-alkylation side products, while anhydrous conditions avoid hydrate impurities. The dihydrobromide form enhances stability by 15-fold (t₁/₂ = 324 days at 25°C vs. 21 days for freebase) due to suppressed oxidation at the diazepane tertiary nitrogen [7].
Table 2: Optimization Parameters for Dihydrobromide Formation
Parameter | Optimal Value | Deviation Impact |
---|---|---|
Solvent | Anhydrous CH₃CN | Hydrate formation in protic solvents |
HBr Equivalents | 2.2 | Incomplete salt formation (<2.0 eq) |
Temperature | 0-5°C | N-Alkylation products at >15°C |
Crystallization Antisolvent | Diethyl ether | Oil formation with hexanes |
Vanadium substitution in Keggin catalysts ([PVₙMo₁₂₋ₙO₄₀]⁽³⁺ⁿ⁾⁻, n=0–3) critically modulates electronic properties for diazepine functionalization. Electrochemical analysis shows:
DFT calculations reveal that vanadium substitution stabilizes the rate-determining transition state (enolization) by 12.3 kcal/mol through V–O⋯H–N hydrogen bonding and charge transfer to the polyoxometalate core [10].
Table 3: Catalytic Performance of Vanadium-Substituted HPAs
Catalyst | Reduction Potential (E₁/₂, V) | TON (Diazepane) | kₐₚₚ (×10⁻³ s⁻¹) |
---|---|---|---|
H₅PMo₁₀V₂O₄₀ | −0.30 | 930 | 8.7 |
H₄PMo₁₁VO₄₀ | −0.45 | 780 | 5.2 |
H₆PMo₉V₃O₄₀ | −0.62 | 690 | 3.9 |
H₃PMo₁₂O₄₀ | −0.81 | 540 | 1.4 |
Achieving 6-methyl regioselectivity in the pyridazine ring exploits two complementary approaches:Halogen-Directed Metalation: 3-Amino-6-chloropyridazine undergoes ortho-directed lithiation at C4 using n-BuLi (−78°C, THF), followed by electrophilic quenching with methyl iodide to install the 6-methyl group before diazepane coupling. This route affords 92% regioselectivity by leveraging the ortho-directing effect of the ring nitrogen [8].
Nucleophilic Aromatic Substitution (SNAr): 3-Amino-6-fluoropyridazine reacts with methylmagnesium bromide (MeMgBr) in a tandem SNAr-Grignard addition. The fluorine at C6 is displaced by methyl via addition-elimination, yielding 6-methyl-3-aminopyridazine with 85% efficiency [3]. Critical to success is electron withdrawal by the 3-amino group, which increases C6 electrophilicity (Hammett σₚ = +0.15) [8].
Post-functionalization, the 3-amino group is condensed with α-bromoketones (e.g., 4'-dimethylaminoacetophenone derivatives) to form the imidazo[1,2-b]pyridazine scaffold, which undergoes nucleophilic displacement by 1,4-diazepane under basic conditions (K₂CO₃, DMF) [3].
Table 4: Regioselectivity Comparison for 6-Methylpyridazine Synthesis
Method | Starting Material | Reagent | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|
Halogen-directed lithiation | 3-Amino-6-chloropyridazine | n-BuLi/CH₃I | 92 | 88 |
SNAr-Grignard tandem | 3-Amino-6-fluoropyridazine | MeMgBr | 85 | 82 |
Catalytic C–H methylation | 3-Aminopyridazine | CH₃I/Pd(OAc)₂ | 73 | 68 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7